Cas no 126417-86-5 (1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine)

1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine is a pyrazole derivative with a molecular structure featuring a methyl group at the 1-position and a p-tolyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its amine functionality at the 5-position allows for further functionalization, enabling the synthesis of more complex heterocyclic systems. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of reaction conditions, making it a valuable building block for researchers. Its well-defined structure and purity ensure reproducibility in synthetic applications.
1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine structure
126417-86-5 structure
Product Name:1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine
CAS No:126417-86-5
MF:C11H13N3
MW:187.241021871567
MDL:MFCD06637391
CID:2104033
PubChem ID:21724033
Update Time:2025-06-10

1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine
    • 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine(WXC04562)
    • MFCD06637391
    • 2-Methyl-5-(4-methylphenyl)pyrazol-3-amine
    • 1-methyl-3-(4-methylphenyl)-1H-pyrazol-5-amine
    • SY124871
    • SCHEMBL13974502
    • 1-methyl-3-(4-methylphenyl)-1H-pyrazol-5-amine, AldrichCPR
    • EN300-1147839
    • CS-0036057
    • 126417-86-5
    • DA-29204
    • 1H-Pyrazol-5-amine, 1-methyl-3-(4-methylphenyl)-
    • F30616
    • AKOS005137147
    • BFA41786
    • BS-14796
    • MDL: MFCD06637391
    • Inchi: 1S/C11H13N3/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h3-7H,12H2,1-2H3
    • InChI Key: GTMIYUPNSLVGLF-UHFFFAOYSA-N
    • SMILES: N1(C)C(=CC(C2C=CC(C)=CC=2)=N1)N

Computed Properties

  • Exact Mass: 187.110947427g/mol
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine

Recent Advances in the Study of 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine (CAS: 126417-86-5) in Chemical Biology and Pharmaceutical Research

The compound 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine (CAS: 126417-86-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by its pyrazole core and p-tolyl substitution, has been explored for its biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have highlighted its role as a scaffold for the development of novel small-molecule inhibitors targeting various disease pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship (SAR) of 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine derivatives. The study revealed that modifications at the 5-amine position significantly influenced the compound's affinity for protein kinases, particularly those involved in cancer cell proliferation. The lead compound demonstrated nanomolar inhibitory activity against specific kinase targets, suggesting its potential as a chemotherapeutic agent. Further in vitro and in vivo studies are underway to validate these findings.

Another notable application of 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine is in the field of anti-inflammatory drug development. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. The researchers synthesized a series of analogs and identified key structural features that enhance selectivity for COX-2 over COX-1, thereby reducing potential gastrointestinal side effects. These findings open new avenues for designing safer nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthetic accessibility of 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical and clinical studies. The reported method employs green chemistry principles, reducing environmental impact while maintaining cost-effectiveness.

Pharmacokinetic studies of 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine derivatives have provided insights into their drug-like properties. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable oral bioavailability and metabolic stability in rodent models. However, researchers note the need for further optimization to address moderate plasma protein binding and potential cytochrome P450 interactions. These findings are crucial for guiding future medicinal chemistry efforts toward developing clinically viable candidates.

Emerging computational studies have utilized molecular docking and dynamics simulations to predict the binding modes of 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine with various biological targets. A 2024 study in Journal of Chemical Information and Modeling employed machine learning approaches to identify novel target proteins for this scaffold, suggesting potential applications in neurodegenerative diseases. These in silico predictions require experimental validation but highlight the versatility of this chemical scaffold in drug discovery.

In conclusion, recent research on 1-methyl-3-(p-tolyl)-1H-pyrazol-5-amine (CAS: 126417-86-5) demonstrates its growing importance as a versatile scaffold in medicinal chemistry. Its applications span oncology, inflammation, and potentially other therapeutic areas. While challenges remain in optimizing its drug-like properties, the compound's synthetic accessibility and promising biological activity make it a valuable focus for ongoing research. Future studies will likely explore its potential in combination therapies and targeted drug delivery systems.

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